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Introduction

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4),
has emerged as a critical regulator of metabolic and inflammatory processes.[1] Activated by
long-chain fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and a-
linolenic acid (ALA), GPR120 signaling modulates insulin sensitivity, glucose metabolism, and
anti-inflammatory responses.[1][2] This makes GPR120 an attractive therapeutic target for
metabolic diseases such as type 2 diabetes and obesity.[3][4][5]

The study of GPR120 and the development of novel agonists require robust and reliable
methods to dissect its complex signaling pathways. Upon agonist binding, GPR120 can initiate
downstream signaling through two primary pathways: Gag/11-mediated signaling, which leads
to an increase in intracellular calcium, and B-arrestin-mediated signaling, which is associated
with anti-inflammatory effects and receptor internalization.[6][7]

These application notes provide detailed protocols for five key techniques used to characterize
the signaling profiles of GPR120 agonists. The methodologies described are essential for
researchers and drug development professionals seeking to understand the pharmacological
properties of new chemical entities targeting GPR120.
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Calcium Mobilization Assay

Application Note: The calcium mobilization assay is a fundamental method for identifying
GPR120 agonists that activate the Gag/11 signaling pathway.[6] Activation of Gaq by an
agonist-bound GPR120 leads to the stimulation of phospholipase C, which in turn generates
inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering
the release of stored calcium into the cytoplasm.[8] This transient increase in intracellular
calcium is a hallmark of Gag-coupled GPCR activation and can be detected using calcium-
sensitive fluorescent dyes. This assay is widely used for high-throughput screening to identify
and characterize GPR120 agonists.[3][8]

Signaling Pathway Diagram:

Cytoplasm

Plasma Membrane

GPR120 Agonist Binds 4 GPR120 Gag/11 PLC € ease ol) Cellular Response

Click to download full resolution via product page
Caption: GPR120 Gag/11-mediated calcium mobilization pathway.
Experimental Protocol:
This protocol is adapted for a 96-well format using a fluorescent plate reader.
Materials:

o HEK293 cells stably expressing human GPR120 (or other suitable host cells)
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e Cell culture medium (e.g., DMEM with 10% FBS)

o Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
e Fluo-4 AM calcium indicator dye[8][9]

e Probenecid (optional, to prevent dye leakage)[10]

e GPR120 agonists (e.g., TUG-891, GW9508, DHA, ALA)

o 96-well black, clear-bottom microplate

o Fluorescent plate reader with automated injection capabilities

Procedure:

e Cell Plating: Seed HEK293-GPR120 cells into a 96-well black, clear-bottom plate at a
density of 40,000 to 80,000 cells per well and culture overnight.[11]

e Dye Loading:

o Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM
is typically 2-5 puM. Pluronic F-127 (0.02%) can be included to aid dye solubilization.[8]

o If using probenecid, add it to the loading solution at a final concentration of 2.5 mM.[10]

o Aspirate the culture medium from the cells and add 100 uL of the Fluo-4 AM loading
solution to each well.

o Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature,
protected from light.[11]

o Cell Washing: Gently wash the cells twice with 100 pL of assay buffer to remove extracellular
dye. After the final wash, add 100 uL of assay buffer to each well.

e Agonist Preparation: Prepare a 2X concentration series of the GPR120 agonist in assay
buffer.
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e Measurement:

o

Place the cell plate into the fluorescent plate reader and allow it to equilibrate to the
desired temperature (typically 37°C).

o Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm) over
time.

o Establish a baseline fluorescence reading for 10-20 seconds.

o Inject 100 uL of the 2X agonist solution into the wells.

o Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak
calcium response.

o Data Analysis:

o The change in fluorescence (AF) is calculated by subtracting the baseline fluorescence
from the peak fluorescence.

o Normalize the data to the maximum response observed with a saturating concentration of
a reference agonist.

o Plot the normalized response against the logarithm of the agonist concentration and fit the
data to a four-parameter logistic equation to determine the EC50 value.

Quantitative Data Summary:

Agonist Cell Line EC50 (nM) Reference
TUG-891 CHO-hGPR120 43.7 [3][12]
GW9508 HEK293-hGPR120 ~3500 (pEC50 = 5.46)  [13]
o-Linolenic Acid (ALA) BRIN-BD11 12 [14]

Docosahexaenoic

) BRIN-BD11 100 [14]
Acid (DHA)
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B-Arrestin Recruitment Assay

Application Note: The (-arrestin recruitment assay is a crucial tool for studying GPR120
signaling, particularly for identifying agonists that may exhibit biased signaling towards the -
arrestin pathway.[15][16] Upon agonist-induced activation and phosphorylation of GPR120, [3-
arrestin proteins are recruited from the cytoplasm to the receptor.[17] This interaction is a key
step in receptor desensitization, internalization, and the initiation of G-protein-independent
signaling cascades, including anti-inflammatory pathways.[6] Technologies such as enzyme
fragment complementation (EFC) are commonly used to measure this interaction in a high-
throughput format.[17][18]

Experimental Workflow Diagram:
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Caption: Workflow for a PathHunter -arrestin recruitment assay.
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Experimental Protocol:

This protocol is based on the DiscoverX PathHunter® (3-Arrestin assay technology.[17][19][20]

Materials:

PathHunter® CHO-K1 GPR120 (3-Arrestin cells (or equivalent)

e Cell Plating Reagent

o PathHunter® Detection Reagents (Cell Assay Buffer, Substrate Reagent 1, Substrate
Reagent 2)

e GPR120 agonists

o 384-well white, solid-bottom microplate

e Luminometer

Procedure:

o Cell Plating:

o Prepare a suspension of PathHunter® GPR120 -Arrestin cells in the provided Cell
Plating Reagent.

o Dispense 20 uL of the cell suspension into each well of a 384-well white assay plate.

o Incubate the plate overnight at 37°C in a humidified CO2 incubator.[17]

e Agonist Addition:

o Prepare a dilution series of the GPR120 agonist in assay buffer.

o Add 5 uL of the agonist solution to the appropriate wells.

o Incubate the plate for 90 minutes at 37°C.[19]

 Signal Detection:
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[e]

Equilibrate the plate and the detection reagents to room temperature.

o

Prepare the detection reagent solution by mixing the Cell Assay Buffer, Substrate Reagent
1, and Substrate Reagent 2 according to the manufacturer's instructions.[19]

o

Add 12.5 pL of the detection reagent solution to each well.

[¢]

Incubate the plate for 60 minutes at room temperature, protected from light.

o Measurement: Read the chemiluminescent signal using a plate-based luminometer.
o Data Analysis:
o Normalize the data to the response of a reference agonist.

o Plot the normalized data against the logarithm of the agonist concentration and fit to a
sigmoidal dose-response curve to determine the EC50.

Quantitative Data Summary:

Agonist Cell Line EC50 (nM) Reference

TUG-891 U20S-hGPR120 5.2 [1]

Human GPR120
Compound A ) ~350 [6]
expressing cells

AZ13581837 U20S-hGPR120 5.2 [1]

ERK1/2 Phosphorylation Assay

Application Note: The phosphorylation of Extracellular signal-Regulated Kinases 1 and 2
(ERK1/2) is a common downstream event following the activation of many GPCRs, including
GPR120.[15][16][21] GPR120-mediated ERK1/2 activation can occur through both Gag/11-
dependent and B-arrestin-dependent pathways, making it an integrated readout of receptor
activation.[7] Measuring ERK1/2 phosphorylation is valuable for assessing the functional
consequences of GPR120 agonism. Homogeneous Time-Resolved Fluorescence (HTRF)
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assays are a popular method for quantifying ERK1/2 phosphorylation in a high-throughput
format.[22][23]

Signaling Pathway Diagram:
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Caption: GPR120-mediated ERK1/2 phosphorylation pathway.

© 2025 BenchChem. All rights reserved. 10/23 Tech Support


https://www.benchchem.com/product/b15571538?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Experimental Protocol:

This protocol is based on the HTRF® Phospho-ERK1/2 assay.[24][25]

Materials:

Cells expressing GPR120 (e.g., HEK293 or CHO cells)

e Serum-free cell culture medium

e GPR120 agonists

o HTRF® Phospho-ERK1/2 detection kit (containing anti-pERK1/2-d2 antibody, anti-ERK1/2-
Europium cryptate antibody, and lysis buffer)

o 384-well low-volume white microplate

» HTRF-compatible plate reader

Procedure:

e Cell Plating and Starvation:

o Seed cells into a 96-well tissue culture plate and grow to 80-90% confluency.

o Serum-starve the cells for 4-12 hours prior to the assay by replacing the growth medium
with serum-free medium. This reduces basal ERK1/2 phosphorylation.

e Agonist Stimulation:

o Prepare a dilution series of the GPR120 agonist.

o Add the agonist to the cells and incubate for 5-10 minutes at 37°C. A time-course
experiment is recommended to determine the optimal stimulation time.[24]

e Cell Lysis:

o Aspirate the medium and add 50 pL of the supplemented HTRF lysis buffer to each well.
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o Incubate for 30 minutes at room temperature with gentle shaking.[24]

e Detection:
o Transfer 16 pL of the cell lysate to a 384-well white plate.

o Add 4 uL of the HTRF antibody mix (anti-pERK1/2-d2 and anti-ERK1/2-Europium cryptate)
to each well.

o Incubate for 2 hours at room temperature.[24]

o Measurement: Read the HTRF signal at 665 nm (acceptor) and 620 nm (donor) using an
HTRF-compatible plate reader.

o Data Analysis:
o Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

o Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a
sigmoidal dose-response curve to determine the EC50.

Quantitative Data Summary:

Agonist Cell Line EC50 (nM) Reference
TUG-891 HEK-hFFA4 245.5 [15][16]
a-Linolenic Acid (ALA)  HEK-hFFA4 10,230 [15][16]
) Biphasic activation
DHA 3T3-L1 adipocytes [21]
observed

cAMP Measurement Assay

Application Note: While GPR120 primarily couples to Gaqg/11, investigating its effect on cyclic

AMP (cAMP) levels can provide a more complete picture of its signaling profile and rule out or
identify coupling to Gas or Gai proteins. Gas activation stimulates adenylyl cyclase to produce
cAMP, while Gai inhibits this process.[14] Competitive immunoassays, often utilizing TR-FRET
technology like LANCE® Ultra, are commonly employed to measure intracellular CAMP levels.
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[4][26][27] In a typical assay for a Gai-coupled receptor, cells are stimulated with forskolin (an
adenylyl cyclase activator) in the presence of the agonist, and a decrease in cAMP production
is measured.

Experimental Workflow Diagram:
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Caption: Workflow for a LANCE Ultra cAMP TR-FRET assay.
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Experimental Protocol:

This protocol is based on the LANCE® Ultra cAMP TR-FRET assay.[4][26][27][28]

Materials:

Cells expressing GPR120

 Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA)
e GPR120 agonists

o Forskolin (for studying Gai coupling)

o LANCE® Ultra cAMP detection kit (Eu-cAMP tracer, ULight™-anti-cAMP antibody, Detection
Buffer)

o 384-well white microplate
e TR-FRET compatible plate reader
Procedure:

o Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired
concentration (typically 1,000-5,000 cells per well).

o Agonist/Forskolin Addition:
o Add 5 pL of cell suspension to each well of a 384-well plate.
o Add 5 pL of the GPR120 agonist dilution series.

o For Gai coupling assessment, add 5 L of forskolin (at a concentration that gives ~80% of
its maximal response).

o Incubate for 30 minutes at room temperature.[26]

o Detection:
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o Add 5 pL of the Eu-cAMP tracer solution.
o Add 5 L of the ULight™-anti-cAMP antibody solution.

o Incubate for 60 minutes at room temperature.[4]

e Measurement: Read the TR-FRET signal (Emission at 665 nm and 615 nm) using a
compatible plate reader.

e Data Analysis:
o Calculate the TR-FRET ratio (665 nm / 615 nm).
o The amount of cCAMP is inversely proportional to the TR-FRET signal.

o Plot the ratio against the logarithm of the agonist concentration to determine EC50 (for
Gas) or IC50 (for Gai).

Quantitative Data Summary:

Agonist Cell Line EC50 (nM) Notes Reference
] Increase in
AZ13581837 CHO cell line 60 [1]
CAMP observed
Significant
ALA, DHA, EPA, : .
BRIN-BD11 - elevations in [14]
GW-9508

cAMP observed

Note: GPR120 is not classically coupled to Gs or Gi, but some agonists may elicit CAMP
responses through complex downstream signaling or in specific cellular contexts.

Receptor Internalization Assay

Application Note: Agonist-induced receptor internalization is a key regulatory mechanism for
GPCRs that modulates the duration and intensity of signaling.[15][16] Following B-arrestin
recruitment, GPR120 is targeted for endocytosis, removing it from the cell surface.[7]
Quantifying the extent of receptor internalization provides valuable insights into the
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desensitization profile of an agonist and can be an indicator of biased agonism. Flow cytometry
using an antibody against an N-terminal epitope tag on the receptor is a common and
guantitative method to measure the loss of cell surface receptors.[29][30]

Experimental Workflow Diagram:
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Caption: Workflow for a flow cytometry-based receptor internalization assay.
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Experimental Protocol:

This protocol describes an antibody-based method for quantifying GPR120 internalization
using flow cytometry.[29]

Materials:

o Cells stably expressing GPR120 with an N-terminal epitope tag (e.g., FLAG or HA)

e GPR120 agonists

o Fluorescently conjugated primary antibody against the epitope tag (e.g., FITC-conjugated
anti-FLAG)

e FACS buffer (e.g., PBS with 2% FBS)

e Propidium iodide (PI) or other viability dye

e Flow cytometer

Procedure:

e Cell Culture and Treatment:

o Culture epitope-tagged GPR120 expressing cells to confluency.

o Treat the cells with the desired concentrations of GPR120 agonist for various time points
(e.g., 0, 15, 30, 60 minutes) at 37°C. A non-treated control kept at 4°C will represent 100%
surface expression.[29]

e Cell Harvesting:

o To stop internalization, place the plates on ice and wash with ice-cold PBS.

o Harvest the cells using a non-enzymatic cell dissociation buffer.[29]

o Pellet the cells by centrifugation at 4°C and resuspend in ice-cold FACS bulffer.

e Antibody Staining:
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o

o

Incubate the cells with the fluorescently conjugated primary antibody (e.g., FITC-anti-
FLAG) for 45-60 minutes on ice in the dark.[29]

Washing: Wash the cells twice with ice-cold FACS buffer to remove unbound antibody.

Flow Cytometry Analysis:

Resuspend the final cell pellet in FACS buffer.

o Just before analysis, add a viability dye like Pl to exclude dead cells.[29]

o Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell

population.

o Data Analysis:

o

[e]

(¢]

o

Gate on the live cell population.
Determine the mean fluorescence intensity (MFI) for each sample.

Calculate the percentage of receptor internalization as: [1 - (MFI_treated / MFI_untreated)]
*100.

Plot the percentage of internalization against time or agonist concentration.

Quantitative Data Summary:

Effect on GPR120

Agonist Reference

Internalization

Stimulates rapid internalization

TUG-891 [15][16]

of FFA4

o-Linolenic Acid (ALA) Induces internalization of FFA4  [15][16]

Note: Specific EC50 values for internalization are less commonly reported in literature

compared to other signaling readouts but can be determined from concentration-response

curves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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